

Hpk1-IN-16 Downstream Signaling Pathways: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of immune responses, particularly in T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell activity.[5][6] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by HPK1 and the effects of its inhibition, with a focus on the potent and selective inhibitor, **Hpk1-IN-16**.

Core Signaling Pathways Modulated by HPK1

HPK1 acts as a central node in integrating and attenuating signals downstream of the T-cell receptor. Its kinase activity is essential for its negative regulatory function.[7] Upon TCR engagement, HPK1 is recruited to the plasma membrane and activated through a series of phosphorylation events.[8][9] Activated HPK1 then modulates multiple downstream signaling cascades, primarily the T-Cell Receptor (TCR) signaling pathway, the c-Jun N-terminal kinase (JNK) pathway, and the Nuclear Factor-κB (NF-κB) pathway.[10][11]

T-Cell Receptor (TCR) Signaling Pathway



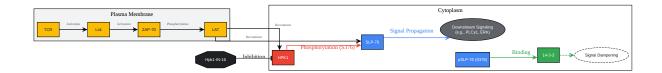




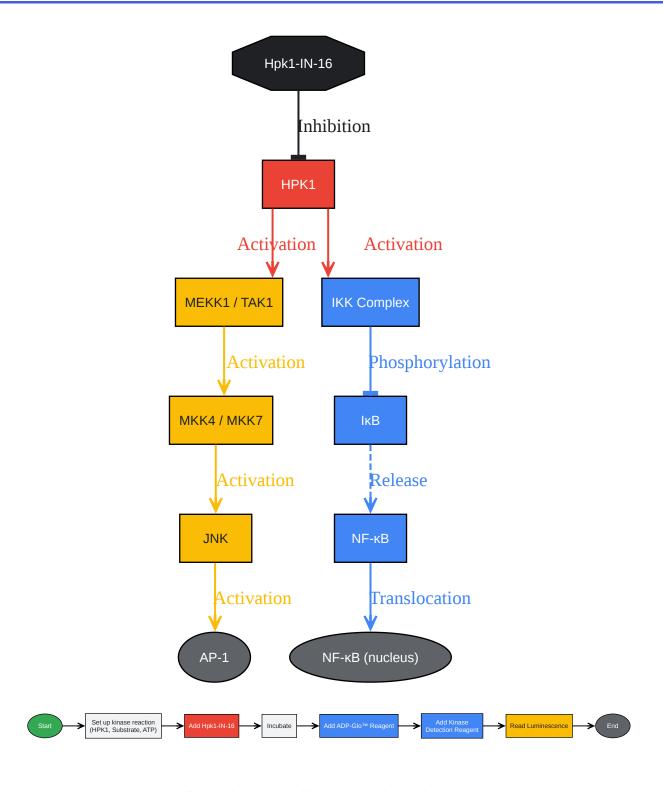
The most well-characterized role of HPK1 is its negative regulation of TCR signaling. Upon TCR activation, HPK1 is recruited to the linker for activation of T-cells (LAT) signalosome.[6] There, it gets phosphorylated and activated by upstream kinases.[8] Activated HPK1 then phosphorylates key downstream targets, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[12][13][14]

HPK1 directly phosphorylates SLP-76 at Serine 376.[14][15] This phosphorylation event creates a binding site for 14-3-3 chaperone proteins.[12][13][14] The recruitment of 14-3-3 proteins to SLP-76 leads to the dissociation of the SLP-76/Vav1/Nck complex from the LAT signalosome, thereby dampening the downstream signaling cascade that is crucial for T-cell activation, including calcium mobilization and ERK activation.[12][13][14][16] Inhibition of HPK1, for instance by **Hpk1-IN-16**, prevents the phosphorylation of SLP-76, leading to sustained TCR signaling and enhanced T-cell activation.[3]









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